![molecular formula C8H5BrN4 B2396840 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 339010-69-4](/img/structure/B2396840.png)

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

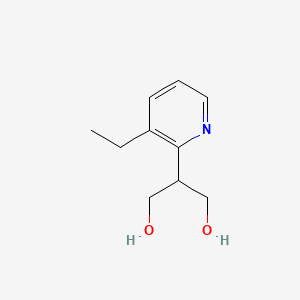

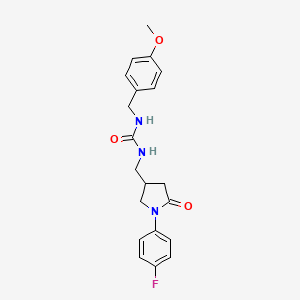

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a chemical compound with the CAS Number: 339010-69-4 . It has a molecular weight of 237.06 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN4/c1-5-7(9)8-11-3-6(2-10)4-13(8)12-5/h3-4H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at 28 C . .Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

- A series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile as a precursor. These derivatives have been evaluated for antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (Deshmukh et al., 2016).

Novel Synthesis Approaches

- Researchers have developed novel methods for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using environmentally friendly reactions. These derivatives were also evaluated for their antibacterial activity, highlighting the compound's versatility in synthesizing bioactive molecules (Rostamizadeh et al., 2013).

Development of Fungicidal Agents

- Pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, were synthesized using this compound. These compounds showed high levels of fungicidal activity in assays against Basidiomycete species, demonstrating the compound's potential in agriculture (Huppatz, 1985).

Applications in Tumor Imaging

- This compound derivatives have been explored for their potential in tumor imaging using Positron Emission Tomography (PET). These derivatives showed promising results in tumor uptake, suggesting their application in medical diagnostics (Xu et al., 2012).

Novel Compounds Synthesis

- The compound has been used as an intermediate for the facile preparation of pyrazolo[1,5-a]pyrimidines with diverse substituents. This demonstrates its utility in synthesizing a wide range of novel chemical entities (Catalano et al., 2015).

Molecular Structure Studies

- X-ray diffractometry and theoretical studies have been conducted to determine the molecular structure of pyrazolo[1,5-a]pyrimidines. This research is crucial for understanding the compound's chemical properties and potential applications in various fields (Frizzo et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound.

properties

IUPAC Name |

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4/c1-5-7(9)8-11-3-6(2-10)4-13(8)12-5/h3-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAZGSJTFBERSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B2396759.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2396766.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)

![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)

![3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2396774.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)